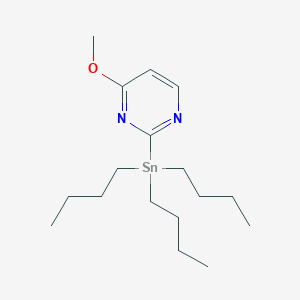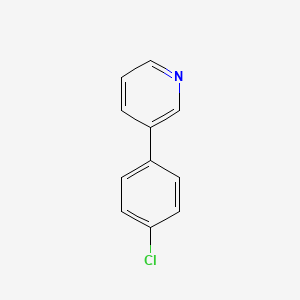
3-(4-Chlorophényl)pyridine
Vue d'ensemble
Description
3-(4-Chlorophenyl)pyridine is a chemical compound with the molecular formula C11H8ClN and a molecular weight of 189.64 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 3-(4-Chlorophenyl)pyridine and related compounds has been reported in several studies . For instance, one study reported a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)pyridine has been established through various spectral analyses, including Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), and liquid chromatography-mass spectroscopy (LC-MS) .Chemical Reactions Analysis
3-(4-Chlorophenyl)pyridine has been involved in various chemical reactions. For example, it has been used in the synthesis of pyrazolo[3,4-b]pyridines as a medicine by condensation reaction of aldehydes .Physical And Chemical Properties Analysis
3-(4-Chlorophenyl)pyridine is a liquid at room temperature . It has a molecular weight of 189.64 . The InChI code for this compound is 1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H .Applications De Recherche Scientifique
Produits pharmaceutiques : Analgésiques et sédatifs
Les dérivés de 3-(4-chlorophényl)pyridine ont été étudiés pour leur potentiel en tant qu’analgésiques et sédatifs. La structure du composé lui permet d’interagir avec des cibles biologiques qui peuvent moduler la douleur et induire la sédation, ce qui en fait un candidat pour le développement de nouveaux médicaments contre la douleur .
Traitement des maladies neurologiques
La recherche indique que ces dérivés peuvent être utilisés pour traiter les maladies du système nerveux. Leur capacité à traverser la barrière hémato-encéphalique et à interagir avec les récepteurs du système nerveux central pourrait conduire à de nouveaux traitements des troubles neurologiques .
Troubles du système immunitaire
Les propriétés immunomodulatrices de la this compound en font un composé précieux pour le traitement des maladies liées au système immunitaire. Elle pourrait potentiellement être utilisée pour développer des médicaments qui ciblent des voies spécifiques de la réponse immunitaire .
Applications antidiabétiques
Des études suggèrent que les dérivés de this compound pourraient avoir des propriétés antidiabétiques. Leur interaction avec les systèmes biologiques impliqués dans le métabolisme du glucose pourrait conduire à de nouvelles thérapies pour la gestion du diabète .
Activité antimycobactérienne
Le composé a montré des résultats prometteurs en termes d’activité antimycobactérienne, ce qui suggère une utilisation potentielle dans le traitement des infections causées par les mycobactéries, telles que la tuberculose .
Recherche antivirale
Il a été constaté que les dérivés de this compound présentent des activités antivirales. Cela ouvre des possibilités pour que ces composés soient utilisés dans le développement de nouveaux médicaments antiviraux .
Recherche antitumorale et anticancéreuse
Les propriétés antitumorales de la this compound sont explorées, notamment son rôle d’inhibiteur de la topoisomérase, qui est crucial dans la réplication des cellules cancéreuses. Cela pourrait conduire à de nouvelles thérapies anticancéreuses .
Optique non linéaire et science des matériaux
Les propriétés électroniques et optiques de la this compound en font un candidat pour des applications en optique non linéaire. Sa forte polarisabilité pourrait être avantageuse pour créer des matériaux pour des dispositifs optiques .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence various biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 3-(4-Chlorophenyl)pyridine could potentially influence similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds, such as pyrrolo[3,4-c]pyridine derivatives, have been studied . For instance, one such derivative was found to have low plasma exposure and high clearance, despite good metabolic stability in liver microsomes . This could potentially provide insights into the ADME properties of 3-(4-Chlorophenyl)pyridine.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities . For example, some indole derivatives have shown anti-inflammatory and analgesic activities . This suggests that 3-(4-Chlorophenyl)pyridine could potentially have similar effects.
Action Environment
It’s worth noting that the efficacy of similar compounds, such as those used in suzuki–miyaura coupling reactions, can be influenced by specific reaction conditions . Therefore, it’s plausible that environmental factors could also influence the action of 3-(4-Chlorophenyl)pyridine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Chlorophenyl)pyridine in lab experiments include its availability, low cost, and ease of use. Additionally, its ability to interact with cytochrome P450 enzymes makes it useful for studying drug metabolism. However, 3-(4-Chlorophenyl)pyridine is a hazardous compound and should be handled with caution.
Orientations Futures
Future research into 3-(4-Chlorophenyl)pyridine could focus on its mechanism of action and its effects on drug metabolism. Additionally, further research into its use in the synthesis of organic compounds and materials could lead to new and improved products. Finally, research into its potential applications in medicine and other fields could lead to new treatments and products.
Safety and Hazards
3-(4-Chlorophenyl)pyridine is considered hazardous. It may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and wearing appropriate protective clothing .
Analyse Biochimique
Biochemical Properties
3-(4-Chlorophenyl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules such as DNA, proteins, and lipids. Additionally, 3-(4-Chlorophenyl)pyridine has been found to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways . These interactions can modulate various biochemical pathways, influencing cellular functions and responses.
Cellular Effects
The effects of 3-(4-Chlorophenyl)pyridine on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by modulating the expression of pro-apoptotic and anti-apoptotic genes . This modulation occurs through the activation of specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. In neuronal cells, 3-(4-Chlorophenyl)pyridine has been shown to affect neurotransmitter release and synaptic plasticity, potentially through its interaction with neurotransmitter receptors and ion channels . These cellular effects highlight the compound’s potential in therapeutic applications for cancer and neurological disorders.
Molecular Mechanism
At the molecular level, 3-(4-Chlorophenyl)pyridine exerts its effects through various mechanisms. One key mechanism is the inhibition of specific kinases, which leads to the disruption of downstream signaling pathways involved in cell proliferation, survival, and differentiation . This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells. Additionally, 3-(4-Chlorophenyl)pyridine can bind to cytochrome P450 enzymes, altering their catalytic activity and leading to the formation of reactive metabolites . These metabolites can cause oxidative stress and damage to cellular components, further contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Chlorophenyl)pyridine have been studied over various time points to understand its stability, degradation, and long-term impact on cellular functions. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 3-(4-Chlorophenyl)pyridine can lead to cumulative effects on cellular functions, such as increased oxidative stress and DNA damage . These long-term effects are particularly relevant in the context of chronic exposure and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(4-Chlorophenyl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for pain management . At higher doses, 3-(4-Chlorophenyl)pyridine can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive metabolites and the subsequent oxidative stress and damage to liver and kidney tissues. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
3-(4-Chlorophenyl)pyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 3-(4-Chlorophenyl)pyridine, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of 3-(4-Chlorophenyl)pyridine are essential for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 3-(4-Chlorophenyl)pyridine within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, 3-(4-Chlorophenyl)pyridine can bind to intracellular proteins, such as cytochrome P450 enzymes and kinases, influencing its localization and accumulation . The distribution of 3-(4-Chlorophenyl)pyridine in tissues is also influenced by its lipophilicity, which allows it to cross cell membranes and accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of 3-(4-Chlorophenyl)pyridine is critical for its activity and function. This compound has been found to localize primarily in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, 3-(4-Chlorophenyl)pyridine can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The subcellular localization of 3-(4-Chlorophenyl)pyridine is regulated by various targeting signals and post-translational modifications, which direct it to specific compartments and organelles.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNIXEJSFQOEQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523439 | |
| Record name | 3-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5957-97-1 | |
| Record name | 3-(4-Chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)


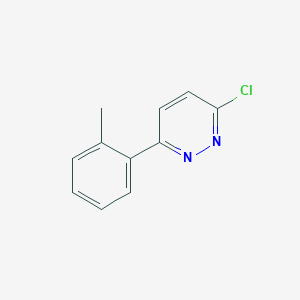
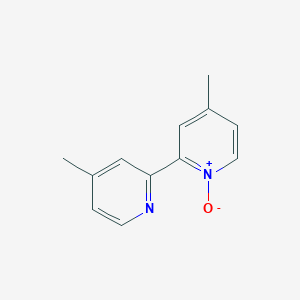

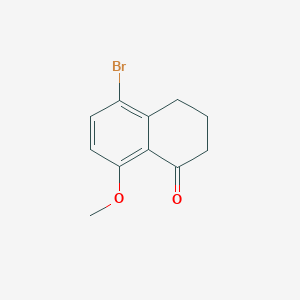
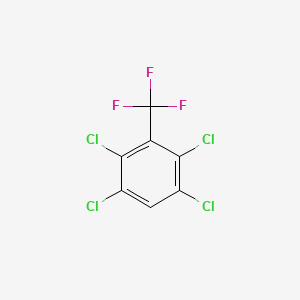
![N-[3-[bis(prop-2-enyl)amino]phenyl]acetamide](/img/structure/B1601219.png)
![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine](/img/structure/B1601223.png)
![Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1601224.png)
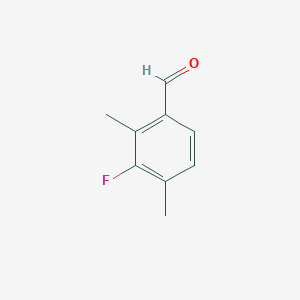
![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)
